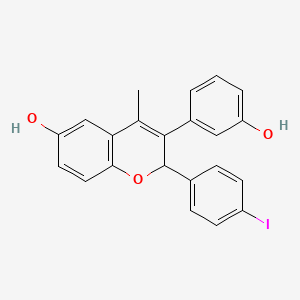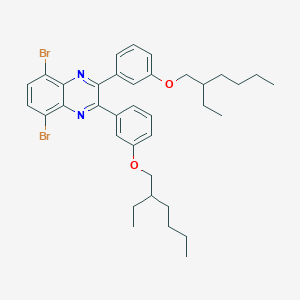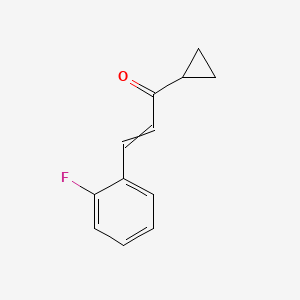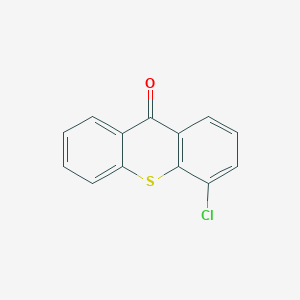
2-(Acetylamino)-2-deoxy-talose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)-2-deoxy-talose is a derivative of talose, a rare aldohexose sugar This compound is characterized by the presence of an acetylamino group at the second carbon and the absence of a hydroxyl group at the same position, replaced by an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-deoxy-talose typically involves the acetylation of 2-amino-2-deoxy-talose. This can be achieved through the reaction of 2-amino-2-deoxy-talose with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acetylation process, while microbial fermentation utilizes genetically engineered microorganisms to produce the compound.
化学反応の分析
Types of Reactions
2-(Acetylamino)-2-deoxy-talose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions often involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products
The major products formed from these reactions include various derivatives such as acids, alcohols, and substituted amines, which can be further utilized in different chemical processes.
科学的研究の応用
2-(Acetylamino)-2-deoxy-talose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating metabolic disorders and infections.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of 2-(Acetylamino)-2-deoxy-talose involves its interaction with specific enzymes and receptors in biological systems. The acetylamino group plays a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, thereby modulating metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(Acetylamino)-2-deoxy-glucose
- 2-(Acetylamino)-2-deoxy-galactose
- 2-(Acetylamino)-2-deoxy-mannose
Uniqueness
2-(Acetylamino)-2-deoxy-talose is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1 |
InChIキー |
MBLBDJOUHNCFQT-XUTVFYLZSA-N |
異性体SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)


![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)

![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)


![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)


![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
